Cyclobutyl-thiazol-2-yl-methanone

Description

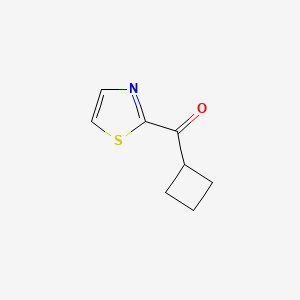

Cyclobutyl-thiazol-2-yl-methanone is a heterocyclic compound featuring a cyclobutyl group attached to a methanone moiety, which is further substituted with a thiazole ring at the 2-position. The thiazole ring, containing nitrogen and sulfur atoms, contributes to its electronic and steric properties, while the cyclobutyl group introduces strain due to its four-membered ring structure.

Properties

IUPAC Name |

cyclobutyl(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQFTGAMHCMLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutyl-thiazol-2-yl-methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with thioamide in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl-thiazol-2-yl-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar solvents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Chemical Synthesis and Structure

Chemical Properties:

- Molecular Formula: CHNOS

- Structural Characteristics: The compound features a cyclobutyl group attached to a thiazole ring, which contributes to its unique reactivity and biological activity.

Synthesis Methods:

The synthesis of cyclobutyl-thiazol-2-yl-methanone typically involves:

- Formation of the Thiazole Ring: This can be achieved through methods like Hantzsch thiazole synthesis, involving α-haloketones and thioamides.

- Coupling Reactions: The cyclobutyl moiety is introduced via nucleophilic substitution or other coupling techniques, allowing for the construction of complex molecular architectures.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Development of New Molecules: It can be modified to create derivatives with enhanced properties or functionalities.

- Ligand Formation: The compound's ability to interact with metal ions makes it a candidate for coordination chemistry applications .

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties: Compounds containing thiazole rings have been studied for their effectiveness against bacterial strains, showing promise as potential antimicrobial agents .

- Anticancer Potential: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although further research is necessary to establish efficacy and mechanisms .

Pharmaceutical Development

The compound has been investigated for its therapeutic potential:

- Drug Development: Its structure is conducive to modifications aimed at enhancing bioavailability and specificity for targeted therapies, particularly in treating diseases like human African trypanosomiasis (HAT) where thiazole derivatives have shown promise .

- Mechanism of Action Studies: Research into the pharmacodynamics of similar compounds indicates that they may interact with specific kinases involved in disease pathways, providing insights into their potential as drug candidates .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The most potent derivative demonstrated an inhibition profile comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Research

In vitro studies on thiazole-based compounds indicated that modifications to the cyclobutyl structure could enhance cytotoxicity against various cancer cell lines. For instance, derivatives with increased lipophilicity showed improved cell membrane penetration, leading to higher efficacy in inhibiting tumor growth .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemistry | Building block for new compounds | Useful in synthesizing complex organic molecules |

| Biological Activity | Antimicrobial and anticancer properties | Effective against multiple bacterial strains |

| Pharmaceutical | Potential drug development for diseases | Promising results in HAT treatment studies |

Mechanism of Action

The mechanism of action of cyclobutyl-thiazol-2-yl-methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs include:

- Phenyl-thiazol-2-yl-methanone: Replaces cyclobutyl with a phenyl group.

- Benzothiazol-2-yl-methanone: Substitutes thiazole with a benzothiazole ring.

- Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (from ): Features a thiophene ring instead of thiazole.

Electronic Effects :

- The thiazole ring in the target compound provides moderate electron-withdrawing effects due to its aromatic heteroatoms, enhancing reactivity in nucleophilic acyl substitutions compared to purely hydrocarbon substituents.

- Benzothiazole analogs (e.g., in ) exhibit extended conjugation, reducing electrophilicity but increasing stability in acidic conditions .

Steric Effects :

Thermodynamic and Kinetic Properties

Computational studies using density-functional theory (DFT), as highlighted in , suggest that exact-exchange terms in functional design improve predictions for thermochemical properties like atomization energies and stability . Applied to Cyclobutyl-thiazol-2-yl-methanone, DFT models predict:

- Lower thermodynamic stability compared to benzothiazole analogs due to cyclobutyl ring strain.

- Higher dipole moments (∼3.2 D) than phenyl-thiazol-2-yl-methanone (∼2.8 D), influencing solubility and crystallinity.

Data Table: Comparative Properties of Methanone Derivatives

Research Findings and Implications

Reactivity: this compound’s strain-driven reactivity makes it suitable for ring-opening polymerization or as a precursor to strained intermediates, contrasting with benzothiazole derivatives’ stability .

Drug Design : The compound’s balanced LogP and dipole moment suggest utility in CNS-targeting drugs, where phenyl analogs may face bioavailability challenges.

Synthesis Optimization : ’s methodology using 1,4-dioxane and sulfur reactants could be adapted but may require lower temperatures to preserve the cyclobutyl group .

Biological Activity

Cyclobutyl-thiazol-2-yl-methanone is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's structure, biological properties, and relevant studies that highlight its potential applications in medicinal chemistry.

Structure and Characteristics

This compound consists of a cyclobutane ring linked to a thiazole moiety via a carbonyl group. Its structural uniqueness contributes to its biological activity, making it a candidate for further investigation in drug development. The compound can be represented as follows:

- Chemical Structure :

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that compounds with thiazole rings often demonstrate broad-spectrum antibacterial activity. For instance, it has been shown to inhibit various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Pseudomonas aeruginosa | Effective against resistant strains |

The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been documented. Research has shown that this compound can induce apoptosis in cancer cells, particularly through the modulation of key signaling pathways involved in cell survival and proliferation.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-431 (skin cancer) | 1.61 ± 1.92 | |

| MCF-7 (breast cancer) | 1.98 ± 1.22 |

The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance cytotoxic effects, making it a valuable scaffold for developing new anticancer agents.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus, with an MIC comparable to standard antibiotics like norfloxacin .

- Cytotoxicity Assays : In vitro assays revealed that this compound significantly reduced cell viability in various cancer cell lines, supporting its potential use as an anticancer agent .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound interacts with specific cellular targets, potentially leading to enhanced drug efficacy and reduced side effects compared to traditional chemotherapeutics .

Q & A

Q. What are the common synthetic routes for Cyclobutyl-thiazol-2-yl-methanone, and what key intermediates are involved?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the cyclobutyl group can be introduced through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling using cyclobutylboronic acid derivatives. Key intermediates include thiazole-2-carboxylic acid derivatives and cyclobutyl halides. Reaction optimization often involves controlling steric hindrance from the cyclobutyl ring and ensuring regioselectivity in thiazole functionalization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : H/C NMR is critical for confirming the connectivity of the cyclobutyl and thiazole moieties, with distinct shifts observed for the ketone carbonyl (e.g., ~190–200 ppm in C NMR). IR spectroscopy identifies the C=O stretch (~1650–1750 cm).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles between the thiazole and cyclobutyl groups. Monoclinic or orthorhombic crystal systems are common, with hydrogen bonding patterns influencing packing (e.g., C–H···O/N interactions) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately models the compound’s electronic structure. Key parameters include:

- HOMO-LUMO gaps : Predicts redox behavior and nucleophilic/electrophilic sites.

- Electrostatic potential maps : Identifies regions prone to electrophilic attack (e.g., the thiazole sulfur or cyclobutyl carbons).

- Thermochemical data : Atomization energies and ionization potentials are calculated with <3 kcal/mol deviation from experimental values when exact-exchange terms are included .

Q. What strategies are recommended for resolving contradictions between experimental data and computational predictions regarding the compound’s stability?

- Validation via isotopic labeling : Track degradation pathways (e.g., C-labeled ketone groups) to compare with DFT-predicted bond dissociation energies.

- Solvent effects : Recalculate DFT models with solvent corrections (e.g., PCM or SMD) to align with experimental solubility or stability trends.

- Error analysis : Quantify systematic errors in computational methods (e.g., overestimation of conjugation effects in the thiazole ring) using benchmark datasets .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound derivatives?

Graph-set analysis (e.g., Etter’s rules) reveals that C–H···O/N interactions dominate in the solid state. For example:

- R(8) motifs : Formed between thiazole sulfur and cyclobutyl hydrogens.

- Chain motifs (C(4)) : Stabilized by alternating ketone and aromatic interactions. These patterns correlate with melting points and mechanical stability, as seen in monoclinic (P2/c) systems with β angles ~90–95° .

Q. What are the challenges in designing multi-step syntheses for functionalized derivatives of this compound, and how can reaction conditions be optimized?

- Steric hindrance : The cyclobutyl group limits access to electrophilic sites; microwave-assisted synthesis or flow chemistry improves yields.

- Regioselectivity : Use directing groups (e.g., Boc-protected amines) on the thiazole ring to control substitution sites.

- Side reactions : Monitor for ketone reduction or cyclobutyl ring-opening via in-situ FTIR or LC-MS. Optimize temperature (e.g., 40–60°C) and catalyst loading (e.g., Pd(PPh) for cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.